N1-Acetylspermidine

説明

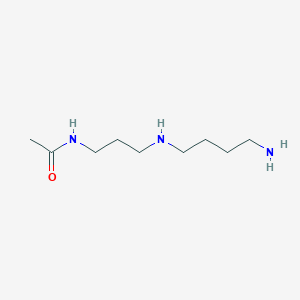

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[3-(4-aminobutylamino)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTAVJHICJWXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162175 | |

| Record name | N(1)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14278-49-0 | |

| Record name | N1-Acetylspermidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14278-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1)-Acetylspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Regulation of N1 Acetylspermidine

The journey to N1-acetylspermidine begins with the synthesis of its direct precursor, spermidine (B129725). This process is a fundamental component of the polyamine biosynthetic pathway, a series of enzymatic reactions essential for cell growth, proliferation, and differentiation.

Polyamine Biosynthetic Pathways Leading to Spermidine

Following the formation of putrescine, the next crucial step is the addition of an aminopropyl group, a reaction catalyzed by spermidine synthase. nih.govsemanticscholar.org

Spermidine Synthase Activity

Spermidine synthase facilitates the transfer of an aminopropyl group from S-adenosylmethioninamine to putrescine, yielding spermidine. nih.govnih.gov This enzyme exhibits high specificity for its substrate, putrescine. nih.gov The reaction mechanism is thought to proceed via a ternary-complex, where both substrates bind to the enzyme before the catalytic transfer occurs. nih.gov The activity of spermidine synthase is essential for the production of spermidine, which then becomes a substrate for either further conversion to spermine (B22157) or for acetylation to this compound.

Spermidine/Spermine N1-Acetyltransferase (SSAT/SAT1) Activity

The acetylation of spermidine to form this compound is a pivotal event in polyamine catabolism and is orchestrated by the enzyme spermidine/spermine N1-acetyltransferase, also known as SAT1.

SSAT as a Key Metabolic Regulator in Polyamine Acetylation

SSAT is a rate-limiting enzyme in the catabolic pathway of polyamine metabolism. wikipedia.org Its primary role is to regulate the cellular concentration of polyamines. By acetylating spermidine and spermine, SSAT reduces their positive charge, which in turn alters their ability to bind to negatively charged macromolecules like DNA and RNA. The resulting acetylated polyamines are then either excreted from the cell or further broken down by acetylpolyamine oxidase. The expression and activity of SSAT are highly inducible by polyamines themselves, creating a feedback loop that is crucial for maintaining polyamine homeostasis.

Substrate Specificity of SSAT

SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. Purification and characterization of SSAT have shown that it specifically acetylates the N1 position of spermidine, which is the aminopropyl end. In the case of the symmetrical molecule spermine, acetylation can occur at either end. More detailed studies have revealed that substrates with the general structure H2N(CH2)3NHR are excellent substrates for SSAT, while compounds with terminal aminobutyl groups, such as putrescine and this compound, are not.

Comparative Acetylation of Spermidine versus Spermine

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Spermidine | 56 ± 7 | 7.8 ± 0.3 | 1.4 x 10⁵ |

| Spermine | 14 ± 2 | 2.1 ± 0.1 | 1.5 x 10⁵ |

As shown in the table, the Michaelis constant (Km) for spermidine is four-fold higher than that for spermine, indicating a lower binding affinity of the enzyme for spermidine. Conversely, the turnover number (kcat) for spermidine is approximately four-fold higher than for spermine, suggesting that once bound, spermidine is converted to its acetylated product more rapidly. These opposing kinetic parameters result in a nearly identical catalytic efficiency for both substrates.

Molecular Mechanisms of SSAT Regulation

The regulation of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism, is a multi-layered process essential for maintaining polyamine homeostasis. physiology.orgphysiology.orgnih.govmdpi.com This intricate control occurs at the levels of transcription, mRNA processing, translation, and protein stability, allowing cells to rapidly respond to fluctuations in intracellular polyamine concentrations and various external stimuli. physiology.orgphysiology.orgnih.gov

Transcriptional Activation of the Sat1 Gene

The transcriptional regulation of the Sat1 gene, which encodes SSAT, is a critical initial step in controlling the enzyme's activity. The expression of Sat1 is highly responsive to the intracellular levels of polyamines. physiology.orgphysiology.orgnih.gov An excess of polyamines or their synthetic analogs leads to an increase in Sat1 gene transcription. physiology.orgphysiology.org This response is mediated, in part, by a polyamine-responsive element located upstream of the gene. mdpi.com

Several transcription factors have been identified as regulators of Sat1 expression. The tumor suppressor protein p53 can directly activate the Sat1 gene, linking polyamine metabolism to cellular stress responses and tumor suppression. pnas.orgnih.gov Studies have shown that activation of p53, for instance by the small molecule Nutlin, leads to a significant induction of SAT1 mRNA. pnas.org Additionally, the transcription factor JUN has been shown to enhance SAT1 transcriptional activity by binding to its promoter region. researchgate.net This complex transcriptional control allows for the integration of signals from various cellular pathways to modulate polyamine catabolism. pnas.orgresearchgate.net Interestingly, SAT1 itself has been described as a gene-specific transcriptional regulator, where its enzymatic activity—local polyamine acetylation—can promote the transcription of other genes involved in cell cycle regulation and DNA repair. nih.govmiami.edu

| Regulator | Effect on Sat1 Transcription | Key Findings |

| Polyamines (Spermidine, Spermine) | Induction | High intracellular polyamine levels increase Sat1 gene transcription. physiology.orgphysiology.orgnih.gov |

| p53 | Activation | Identified as a direct transcriptional activator of the SAT1 gene, linking it to stress and ferroptotic responses. nih.govpnas.orgnih.gov |

| JUN | Enhancement | Binds to the SAT1 promoter region to enhance its transcriptional activity. researchgate.net |

| NRF-2 | Activation | Works in conjunction with PMF1 to transcribe the SAT1 gene. wikipedia.org |

mRNA Processing and Translational Control

Following transcription, the regulation of SSAT expression continues at the post-transcriptional level, involving both mRNA processing and translational control. physiology.orgphysiology.org High levels of polyamines not only stimulate transcription but also influence the fate of the Sat1 mRNA transcript. Polyamines and their analogs can reduce the incidence of incorrect splicing of the SSAT pre-mRNA and enhance the stability of the mature mRNA. physiology.orgphysiology.orgmdpi.com For instance, the polyamine analog N1,N12-bis(ethyl)spermine (BE-3-4-3) was found to increase the half-life of SSAT mRNA significantly, from 17 to 64 hours. physiology.org

Translational efficiency of the SSAT mRNA is another key control point. The presence of elevated polyamines or polyamine analogs stimulates the translation of SSAT mRNA into protein. physiology.orgphysiology.orgmdpi.com This provides a reinforcing mechanism to rapidly increase enzyme levels when polyamine concentrations are high. This multi-level regulation—increasing transcription, stabilizing the mRNA, and enhancing its translation—ensures a robust and swift induction of SSAT activity to restore polyamine homeostasis. physiology.orgphysiology.org

Protein Stability and Turnover

SSAT is characterized by an exceptionally short biological half-life, making its regulation at the level of protein stability a critical factor in controlling its enzymatic activity. nih.gov The rapid turnover of the SSAT protein is mediated primarily through the ubiquitin-proteasome pathway. nih.gov The protein is tagged with ubiquitin, a small regulatory protein, which marks it for degradation by the 26S proteasome complex. nih.govcellsignal.comyoutube.com

The stability of the SSAT protein is dynamically regulated by the binding of its substrates (polyamines) or specific analogs. nih.gov When polyamines bind to SSAT, they induce a conformational change in the enzyme. nih.gov This change is thought to prevent the exposure of the C-terminal region of the ubiquitinated protein to the proteasome, thereby protecting the enzyme from degradation. nih.gov This mechanism provides a direct feedback loop: high levels of polyamines stabilize the very enzyme that catabolizes them, leading to a rapid increase in its activity. nih.gov

Research has identified specific amino acid residues critical for this process. The two terminal glutamic acid residues (at positions 170 and 171) in the carboxyl-terminal region of SSAT are essential for its rapid degradation. nih.gov Mutation or removal of these acidic residues completely abolishes the protein's rapid turnover. nih.gov In contrast, the half-life of SSAT in control cells is approximately 27-30 minutes, which can be extended to 48-55 minutes in cells under certain stress conditions that promote protein stabilization. nih.gov

| Factor | Effect on SSAT Protein | Mechanism |

| Ubiquitin-Proteasome System | Degradation | SSAT is ubiquitinated and targeted for degradation by the 26S proteasome. nih.govcellsignal.comnih.gov |

| Polyamines (Spermidine, Spermine) | Stabilization | Binding of polyamines to SSAT blocks its degradation by the proteasome. nih.gov |

| Polyamine Analogs (e.g., BE-3-4-3) | Stabilization | Mimic the effect of natural polyamines, leading to increased SSAT protein levels. nih.gov |

| C-Terminal Glutamic Acids | Destabilization | Essential residues for recognition and rapid degradation by the proteasome. nih.gov |

Post-Translational Modifications

Post-translational modifications (PTMs) add another layer of regulation to SSAT activity, although this area is less extensively characterized than other regulatory mechanisms. PTMs are chemical modifications to a protein after its synthesis, which can alter its activity, localization, or stability. Casein kinase 2 has been shown to phosphorylate recombinant human SSAT on both serine and threonine residues, suggesting that phosphorylation may play a role in modulating the enzyme's function. wikipedia.org While phosphorylation is a well-known regulatory switch for many enzymes, its precise impact on SSAT's catalytic activity or stability in a cellular context requires further investigation. embopress.org The interplay between different PTMs, such as phosphorylation and ubiquitination, could provide a nuanced system for fine-tuning SSAT levels and activity in response to diverse cellular signals.

Environmental and Cellular Inducers of SSAT Activity

SSAT activity is not only governed by intracellular polyamine levels but is also highly inducible by a wide array of environmental and cellular signals. These inducers include toxins, hormones, cytokines, and various forms of cellular stress, highlighting the enzyme's role as a central node in cellular metabolism and stress response pathways. physiology.orgnih.govnih.gov

Cellular Stress Responses (e.g., Heat Shock)

Cellular stress is a potent inducer of SSAT activity. physiology.orgnih.govnih.gov Stresses such as heat shock and exposure to chemicals like diethyldithiocarbamate (B1195824) or sodium arsenite can lead to a rapid and significant increase in SSAT activity, often by 3.5 to 10-fold or more. nih.govnih.govportlandpress.com This induction of SSAT is a critical component of the cellular stress response, aimed at modulating polyamine levels which are intimately linked to cell growth and survival.

Interestingly, the mechanism of SSAT induction by stress often occurs via a post-transcriptional mechanism. nih.govportlandpress.com Studies have shown that during heat shock, the steady-state levels of SSAT mRNA remain largely unchanged, even while enzyme activity increases dramatically. nih.govnih.govportlandpress.comresearchgate.net This indicates that the control is exerted at the level of translation or, as mentioned previously, protein stabilization. nih.gov The stress-induced stabilization of the SSAT protein contributes to its rapid accumulation. nih.gov

This stress induction is also dependent on the presence of spermidine. nih.govportlandpress.comnih.gov Depleting intracellular spermidine pools can inhibit the stress-mediated induction of SSAT, and this inducibility can be restored by adding exogenous spermidine. nih.govportlandpress.comresearchgate.net This suggests a model where cellular stress somehow increases the cell's sensitivity or responsiveness to the existing pool of spermidine, leading to the post-transcriptional upregulation of SSAT activity. nih.gov

Influence of Extracellular pH in Tumor Microenvironments

The microenvironment of solid tumors is frequently characterized by acidic extracellular pH (pHe), a condition that plays a critical role in tumor progression and metabolic reprogramming. oup.comoup.com Comprehensive metabolomic analyses have revealed that an acidic pHe, typically around 6.8, directly leads to the accumulation of this compound within cancer cells. oup.comoup.com This accumulation is not a passive event but is driven by the specific up-regulation of the enzyme spermidine/spermine N1-acetyltransferase (SAT1), which is a rate-limiting enzyme in the polyamine catabolic pathway. oup.comresearchgate.net

Research has demonstrated that acidic conditions prompt an increase in SAT1 expression at both the mRNA and protein levels across a range of human cancer cell lines, indicating a conserved cellular response. oup.comresearchgate.net The direct responsibility of SAT1 for this phenomenon was confirmed through genetic manipulation experiments. Inhibition of SAT1 expression, for instance through siRNA-mediated silencing, effectively suppressed the buildup of both intracellular and extracellular this compound at acidic pH. oup.comresearchgate.net Conversely, the forced overexpression of SAT1 in cancer cells resulted in elevated levels of this compound, cementing the role of SAT1 as the key enzymatic regulator in this process. oup.comoup.comnih.gov

While inhibiting SAT1 expression has only a minor impact on the growth of cancer cells in vitro, its effect in vivo is significant. oup.comnih.gov Knockdown of SAT1 has been shown to markedly decrease tumor growth. oup.com This is attributed to the role of the SAT1-N1-acetylspermidine axis in promoting protumor immunity. oup.comnih.gov Specifically, the accumulation of this compound stimulates the recruitment of protumor neutrophils to the tumor site, which in turn facilitates angiogenesis and subsequent tumor growth. oup.comoup.com Consequently, a high SAT1 expression signature has been correlated with poor patient prognosis in cancer. oup.comoup.comnih.gov

Table 1: Effect of Acidic Extracellular pH on SAT1 Expression and this compound Levels in Human Cancer Cells

| Cell Line | Condition (pHe) | Change in SAT1 mRNA | Change in SAT1 Protein | Outcome on this compound |

|---|---|---|---|---|

| PANC-1 | Acidic (6.8) | Up-regulated | Up-regulated | Accumulation oup.comresearchgate.net |

| AsPC-1 | Acidic (6.8) | Up-regulated | Not specified | Not specified researchgate.net |

| HeLa | Acidic (6.8) | Up-regulated | Up-regulated | Not specified researchgate.net |

| A431 | Acidic (6.8) | Up-regulated | Up-regulated | Not specified researchgate.net |

| HCT116 | Acidic (6.8) | Up-regulated | Up-regulated | Not specified researchgate.net |

Induction by Polyamine Analogs

The expression and activity of spermidine/spermine N1-acetyltransferase (SSAT), the enzyme responsible for synthesizing this compound, are highly inducible by synthetic polyamine analogs. mdpi.comphysiology.org This "superinduction" is a key mechanism of action for many of these compounds developed as antitumor agents. nih.govnih.gov The potent induction of SSAT leads to a rapid acetylation of spermidine and spermine, depleting the intracellular pools of these essential polyamines and causing an accumulation of their N1-acetylated derivatives, including this compound. mdpi.comnih.gov

A well-studied example is N1,N11-diethylnorspermine (DENSpm), a polyamine analog that potently up-regulates SSAT and has been evaluated in clinical trials. mdpi.comnih.gov The induction of SSAT by such analogs is often linked to a cytotoxic response in cancer cells. mdpi.com The process not only depletes the natural polyamines crucial for cell proliferation but the resulting acetylated products can also be cytotoxic themselves or be further catabolized to produce toxic byproducts like hydrogen peroxide. aacrjournals.org

The degree of SSAT induction can vary significantly between different cell types and with different polyamine analogs, which can determine the sensitivity of a cell line to a particular analog. nih.gov For example, in studies with MALME-3 human melanoma cells, which are sensitive to the analog N1,N12-bis(ethyl)spermine (BESPM), SSAT activity increased dramatically from 50 pmol/min/mg to over 10,000 pmol/min/mg. nih.gov In contrast, the insensitive LOX melanoma cell line showed only a minor increase. nih.gov This differential response was linked to both increased enzyme synthesis and a significant prolongation of the SSAT enzyme's half-life in the sensitive cells. nih.gov

However, the induction of SSAT is not always sufficient to cause cytotoxicity. The polyamine analog 1,12-dimethylspermine (DMSpm) produces a substantial induction of SSAT and depletes natural polyamines in the NCl H157 human lung cancer cell line, yet it does not inhibit growth. nih.govjohnshopkins.edu This is because DMSpm can functionally replace the natural polyamines and support cell growth, suggesting that cytotoxicity depends on both SSAT induction and the inability of the analog to fulfill essential polyamine functions. nih.gov

Table 2: Effects of Various Polyamine Analogs on SSAT Activity and Polyamine Levels

| Polyamine Analog | Cell Line | Effect on SSAT Activity | Effect on this compound | Consequence |

|---|---|---|---|---|

| N1,N11-diethylnorspermine (DENSpm) | Breast Cancer Tissues | Induction of SSAT protein mdpi.com | Implied increase | Associated with cytotoxicity mdpi.com |

| N1,N12-bis(ethyl)spermine (BESPM) | MALME-3 (Melanoma) | Massive increase (>200-fold) nih.gov | Accumulation in cells nih.gov | Growth inhibition nih.gov |

| N1,N12-bis(ethyl)spermine (BESPM) | LOX (Melanoma) | Minor increase (~7.5-fold) nih.gov | Not specified | Insensitive to growth inhibition nih.gov |

| N1,N11-bis(ethyl)norspermine | MALME-3 (Melanoma) | 5-fold more effective than BESPM nih.gov | Not specified | Growth inhibition nih.gov |

| N1,N14-bis(ethyl)homospermine | MALME-3 (Melanoma) | 9-fold less effective than BESPM nih.gov | Not specified | Growth inhibition nih.gov |

| 1,12-dimethylspermine (DMSpm) | NCl H157 (Lung Carcinoma) | Large induction nih.govjohnshopkins.edu | Implied increase | No cytotoxicity; supports growth nih.govjohnshopkins.edu |

Catabolism and Interconversion of N1 Acetylspermidine

Role of Acetylpolyamine Oxidase (APAO/PAO) in N1-Acetylspermidine Degradation

Acetylpolyamine oxidase (APAO), also referred to as polyamine oxidase (PAO), is a flavoenzyme that plays a central role in the catabolism of acetylated polyamines. proteopedia.orgreactome.org It is a constitutively expressed enzyme found in the peroxisomes. reactome.orgpnas.orgmdpi.com APAO's primary function is to oxidize N1-acetylated polyamines, including this compound and N1-acetylspermine. proteopedia.orgnih.gov

A key reaction catalyzed by APAO is the oxidative deamination of this compound. nih.govscivisionpub.com In this reaction, APAO converts this compound into the diamine putrescine. proteopedia.orgresearchgate.netoup.commdpi.com This conversion is a fundamental part of the polyamine interconversion cycle, effectively reversing the biosynthetic steps. physiology.org The other product of this reaction is 3-acetamidopropanal (B1240501). nih.govmdpi.com In vivo studies in rats have confirmed that this compound is primarily metabolized to putrescine. nih.gov The putrescine formed from this degradation can then be reutilized for the biosynthesis of spermidine (B129725) and spermine (B22157), or it can be further degraded. nih.gov

The enzymatic process can be summarized as follows: This compound + O₂ + H₂O → Putrescine + 3-Acetamidopropanal + H₂O₂

A significant consequence of the APAO-mediated degradation of this compound is the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). proteopedia.orgresearchgate.netencyclopedia.pubnih.gov The generation of H₂O₂ is a stoichiometric byproduct of the oxidation reaction. nih.govacs.org This production of ROS can contribute to cellular oxidative stress, which under certain conditions, may lead to cellular damage. physiology.orgresearchgate.net For instance, the increased flux through the spermidine/spermine N1-acetyltransferase (SSAT)/APAO pathway has been linked to increased oxidative stress. physiology.orgresearchgate.net However, the 3-acetamidopropanal produced alongside H₂O₂ is considered to be non-toxic. mdpi.comencyclopedia.pubpreprints.org

Deacetylation Pathways of this compound

While the primary catabolic route for this compound is through oxidation by APAO, deacetylation pathways also exist for acetylated polyamines. However, studies have shown that this compound is a poor substrate for deacetylation compared to its isomer, N8-acetylspermidine. nih.gov In rat liver and kidney, N8-acetylspermidine is readily deacetylated back to spermidine. nih.gov In contrast, the deacetylation of this compound is not a major metabolic route, likely due to its efficient metabolism by APAO. pacific.edu Some viral enzymes, known as N-acetylspermidine amidohydrolases, have been shown to deacetylate both N1- and N8-acetylspermidine. pnas.org In humans, histone deacetylase 10 (HDAC10) has been identified as a polyamine deacetylase, but it primarily acts on N8-acetylspermidine. pnas.orgjcpjournal.org

Polyamine Efflux and Excretion Mechanisms

In addition to enzymatic degradation, the levels of this compound are also controlled by its removal from the cell through efflux and subsequent excretion. The acetylation of spermidine to form this compound reduces its positive charge, which facilitates its export from the cell. physiology.orgnih.gov This efflux is an important mechanism for reducing intracellular polyamine levels. researchgate.net this compound is a major urinary excretion product, and its presence in urine can be an indicator of the rate of polyamine turnover. nih.govnih.gov The balance between degradation by APAO and cellular efflux is a key factor in determining the fate of this compound. nih.gov A specific transporter system involving SLC3A2 has been identified that may be involved in the efflux of acetylated polyamines. nih.gov

Overall Contribution to Polyamine Homeostasis and Interconversion Cycle

The catabolism and interconversion of this compound are integral to maintaining polyamine homeostasis. The polyamine interconversion pathway, where higher polyamines are converted back to lower polyamines, is a dynamic cycle that allows the cell to finely tune the levels of spermidine, spermine, and putrescine. reactome.orgphysiology.org The acetylation of spermidine by SSAT to form this compound is a rate-limiting step in this process. nih.govnih.gov this compound then stands at a metabolic crossroads: it can either be oxidized by APAO back to putrescine, thus completing the interconversion cycle, or it can be excreted from the cell. nih.govphysiology.org This intricate system ensures that the cell can respond to various physiological and pathological stimuli by adjusting its polyamine pools. physiology.orgnih.gov The flux through this pathway is tightly regulated and has significant implications for cell growth, differentiation, and stress responses. physiology.orgnih.govresearchgate.net

Biological Functions and Cellular Mechanisms of N1 Acetylspermidine

Regulation of Cell Growth, Proliferation, and Differentiation

N1-Acetylspermidine plays a complex role in governing cell growth, proliferation, and differentiation. ontosight.ainih.govbiologists.com Its effects are highly context-dependent, varying with cell type and the specific cellular environment.

The table below summarizes key research findings on the role of this compound in cell growth, proliferation, and differentiation.

| Cell Type/Model System | Key Finding | Reference |

| Hepatocellular and Colorectal Carcinoma Cells | Overexpression of SSAT (leading to increased this compound) inhibits cell colony formation and proliferation. | nih.gov |

| ApcMin/+ Mouse Model of Intestinal Tumorigenesis | Overexpression of SSAT augments tumorigenesis. | aacrjournals.org |

| Hair Follicle Stem Cell (HFSC) Organoids | This compound promotes stemness and self-renewal by increasing proliferation. | nih.govbiologists.combiologists.comnih.govresearchgate.net |

Involvement in Gene Expression and Nucleic Acid Stabilization

This compound, along with other polyamines, influences gene expression and the stability of nucleic acids. ontosight.ainih.gov Polyamines are known to interact with negatively charged molecules like DNA, affecting its structure and function. nih.govnih.gov

The acetylation of polyamines can modulate their interaction with DNA. While polyamines generally stabilize DNA, acetylated forms like this compound are slightly less effective at this than their unmodified counterparts of equivalent charge. nih.gov This suggests that the acetylation of spermidine (B129725) to this compound could play a role in regulating DNA accessibility for processes like transcription and replication. nih.gov Studies have shown that polyamines can alter the conformation of the nucleosome core, which may facilitate these processes. nih.govnih.gov

Furthermore, this compound can influence gene expression through its impact on the enzymes involved in polyamine metabolism. The expression of spermidine/spermine (B22157) N1-acetyltransferase (SSAT), the enzyme that produces this compound, is itself regulated by polyamine levels. acs.org High levels of polyamines can induce SSAT expression, creating a feedback loop that helps maintain polyamine homeostasis. acs.orgphysiology.org

The table below details the effects of this compound on nucleic acid properties.

| Nucleic Acid Property | Effect of this compound | Reference |

| DNA Stability | Less effective at stabilizing DNA compared to unmodified polyamines of equivalent charge. | nih.gov |

| DNA Conformation | Can alter the twist and/or folding of DNA within the nucleosome. | nih.gov |

| Gene Transcription | May facilitate transcription by altering nucleosome conformation. | nih.gov |

Modulation of Enzyme Activities

This compound is a key substrate for the enzyme polyamine oxidase (PAO). medchemexpress.commedchemexpress.comcaymanchem.com PAO catalyzes the oxidation of this compound, leading to the production of putrescine and 3-acetamidopropanal (B1240501). caymanchem.com This enzymatic reaction is a crucial step in the polyamine catabolic pathway, allowing for the interconversion of polyamines and the regulation of their intracellular concentrations. aacrjournals.org

The activity of spermidine/spermine N1-acetyltransferase (SSAT), the enzyme that synthesizes this compound, is subject to complex regulation. nih.gov Its induction can be triggered by various stimuli, including heat shock and high levels of polyamines. physiology.orgnih.gov This inducibility allows cells to rapidly adjust their polyamine levels in response to environmental cues and cellular stress. physiology.org

The table below summarizes the key enzymes interacting with this compound.

| Enzyme | Role of this compound | Reference |

| Polyamine Oxidase (PAO) | Substrate | medchemexpress.commedchemexpress.comcaymanchem.com |

| Spermidine/spermine N1-acetyltransferase (SSAT) | Product | nih.govspandidos-publications.comhumboldt.edu |

Role in Cell Signaling Pathways

This compound and the broader polyamine metabolic pathway are integrated with various cell signaling networks. ontosight.ai The enzyme that produces this compound, SSAT, can be induced by a variety of signaling molecules and stress pathways, including toxins, hormones, and cytokines. physiology.org

Recent research has highlighted the role of the SSAT-N1-acetylspermidine axis in the tumor microenvironment. oup.com In response to an acidic extracellular pH, a common feature of tumors, cancer cells upregulate SAT1 expression, leading to the accumulation and secretion of this compound. oup.com This secreted this compound then acts as a signaling molecule, recruiting protumor neutrophils to the tumor site. oup.com This finding suggests that this compound can function as an intercellular signaling molecule, influencing the immune response within the tumor microenvironment.

Mechanisms of Apoptosis and Programmed Cell Death

The involvement of this compound in apoptosis, or programmed cell death, is complex and appears to be cell-type specific. In some contexts, the accumulation of this compound is associated with the induction of apoptosis. For example, in human colon cancer cells, treatment with certain compounds that increase the intracellular pool of this compound potentiates apoptosis. spandidos-publications.com Combining this compound with procyanidins has also been shown to promote apoptosis in colon cancer cell lines. medchemexpress.commedchemexpress.com

Conversely, the depletion of its parent compound, spermidine, through the overexpression of SSAT can also lead to apoptosis. nih.gov This suggests that maintaining a balanced level of polyamines and their acetylated derivatives is crucial for cell survival. The apoptotic process initiated by polyamine depletion has been shown to be mediated by mitochondria. nih.gov

The table below outlines the observed effects of this compound on apoptosis in different experimental systems.

| Cell Line/Model | Effect of this compound on Apoptosis | Reference |

| Human Colon Cancer Cells (Caco-2) | Increased levels correlate with enhanced apoptosis. | spandidos-publications.com |

| Human Colon Cancer Cells (SW620) | Promotes apoptosis in combination with procyanidins. | medchemexpress.com |

| Human Embryonic Kidney Cells (HEK293T) | Depletion of spermidine (via SSAT overexpression, which produces this compound) leads to mitochondria-mediated apoptosis. | nih.gov |

Ion Channel Modulation

Polyamines, including this compound, are known to modulate the activity of various ion channels. ontosight.aispandidos-publications.comencyclopedia.pub As polycations, they can interact with the negatively charged residues within the pores of ion channels, thereby influencing ion flow. spandidos-publications.com

While spermine is a well-characterized blocker of inwardly rectifying potassium channels, the modulatory roles of other polyamines and their acetylated derivatives are also being investigated. spandidos-publications.comencyclopedia.pub The acetylation of spermidine to this compound alters its charge and structure, which likely affects its interaction with ion channels. This modulation of ion channel activity can have significant consequences for cellular excitability and signaling. spandidos-publications.com

Impact on mRNA Translation and Protein Biosynthesis

Polyamines are essential for protein synthesis, and their depletion can lead to a complete halt in translation. nih.govpnas.org They are thought to influence both the efficiency and fidelity of this process. semanticscholar.org

Interaction with DNA at Apurinic Sites

This compound has been shown to interact with DNA, specifically at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. medchemexpress.comcaymanchem.comthomassci.combioscience.co.uk These sites arise from the spontaneous hydrolysis of the N-glycosidic bond, leaving a baseless site in the DNA helix. Polyamines, including spermidine and its acetylated derivatives, can play a role in the cleavage of the phosphodiester bonds at these vulnerable sites. caymanchem.com

Studies have examined the efficiency of spermidine and its acetylated forms, this compound and N8-acetylspermidine, in inducing cleavage at AP sites. medchemexpress.comresearchgate.net When compared at a 1 mM concentration, the order of effectiveness was found to be: spermidine > N8-acetylspermidine > this compound. researchgate.net This suggests that the acetylation of the primary amino groups of spermidine reduces its efficiency in cleaving DNA at apurinic sites. researchgate.net Specifically, the blockage of the N1-amino group in this compound results in lower cleavage efficiency compared to the blockage of the N8-amino group in N8-acetylspermidine, indicating the relative importance of these amino groups in the cleavage process. researchgate.net

Table 1: Comparative Efficiency of Spermidine and its Acetyl Derivatives in DNA Cleavage at Apurinic Sites

| Compound | Relative Cleavage Efficiency |

|---|---|

| Spermidine | +++ |

| N8-Acetylspermidine | ++ |

| This compound | + |

This table provides a qualitative comparison of the cleavage efficiency at apurinic sites based on available research. researchgate.net

Influence on Stem Cell Fate Determination and Self-Renewal Capacity

This compound has emerged as a significant regulator of stem cell fate, particularly in the context of hair follicle stem cells (HFSCs). nih.govresearchgate.netbiologists.comnih.gov Research using HFSC organoids has revealed that while a general depletion of polyamines can decrease protein translation, it does not necessarily alter cell fate. nih.govbiologists.com In contrast, the specific accumulation of acetylated polyamines, such as this compound, which occurs with the activation of spermidine/spermine N1-acetyltransferase (SSAT), enhances the stemness of these cells without a corresponding reduction in translation. nih.govresearchgate.netbiologists.com

This compound has been identified as a determinant of HFSC fate by promoting self-renewal. nih.govbiologists.comnih.gov This effect appears to be mediated through an increase in proliferation of the stem cell pool. researchgate.netbiorxiv.orgbiologists.com Studies have shown that treatment with this compound selectively promotes the self-renewal of HFSCs. nih.govbiorxiv.org Furthermore, elevated levels of this compound are observed in vivo during processes of HFSC proliferation and differentiation, such as that induced by depilation, suggesting a functional role for this acetylated polyamine in cell fate decisions in a physiological context. nih.govbiologists.com

Interplay with Epigenetic Modifications (e.g., DNA Hypomethylation, Histone Acetylation/Methylation)

This compound is increasingly recognized for its role at the intersection of metabolism and epigenetics. The metabolism of polyamines is closely linked to the availability of S-adenosylmethionine (SAM), a universal methyl donor for methylation reactions, including DNA and histone methylation. nih.gov Increased activity of spermidine/spermine N1-acetyltransferase (SSAT) leads to the production of this compound and diverts SAM towards polyamine biosynthesis. nih.gov This increased consumption of SAM for polyamine synthesis can potentially reduce its availability for methylation reactions, leading to DNA hypomethylation, which is a characteristic feature of some cancers. nih.gov

Studies have indicated that this compound may influence histone modifications. For instance, in hair follicle stem cells, the analysis of transcripts with higher translational efficiency following this compound treatment identified an enrichment for the Gene Ontology term 'histone methylation'. nih.gov This suggests a potential role for this compound in modulating this key epigenetic mark. nih.gov Furthermore, research has pointed to this compound as a critical metabolite that mediates epigenetic modifications. researchgate.net The interplay between polyamine metabolism and histone acetylation is also highlighted by the fact that AZIN2, a protein involved in polyamine metabolism, can indirectly affect histone acetylation by regulating acetyl-CoA levels, a substrate for histone acetyltransferases. biorxiv.org Additionally, a mimetic of this compound has been designed to inhibit histone deacetylase 10 (HDAC10), suggesting a direct link between acetylated polyamines and the machinery of histone deacetylation. jcpjournal.orgresearchgate.net

Contribution to Cellular Adaptation to Environmental Stress

The acetylation of polyamines, leading to the formation of this compound, is a crucial component of the cellular response to various environmental stressors. asm.org Under conditions of stress, such as cold shock or exposure to certain chemicals, the levels of spermidine acetylation increase, suggesting an adaptive role for reducing intracellular polyamine levels. asm.org This process is thought to help prevent the toxic effects of polyamine accumulation during stressful conditions. asm.org

In both prokaryotes and eukaryotes, the enzyme spermidine acetyltransferase (in E. coli) or spermidine/spermine N1-acetyltransferase (in mammals) is induced by stress, leading to the conversion of spermidine to this compound. asm.orgscielo.br This acetylated form is then either excreted from the cell or further metabolized. asm.orgphysiology.org The induction of SSAT and the subsequent increase in this compound can be seen as a mechanism to inhibit cellular growth under unfavorable conditions, thereby conserving resources and preventing further damage. asm.org Furthermore, elevated levels of this compound are considered intracellular indicators of drug-induced stress in cancer cells, suggesting its role as a biomarker for cellular stress responses. jcpjournal.orgnih.gov The polyamine stress response is a conserved mechanism that demonstrates the brain's capacity to control cellular polyamine homeostasis under stressful conditions. scielo.br

Protein-Protein Interactions (e.g., Integrins, Hypoxia-Inducible Factor-1α, NF-κB, p53)

The enzyme responsible for the synthesis of this compound, spermidine/spermine N1-acetyltransferase (SSAT), has been found to interact with several key signaling proteins, thereby influencing a range of cellular processes. It is important to note that these interactions are with the SSAT protein itself, and the direct role of its product, this compound, in mediating these interactions is an area of ongoing investigation.

Integrins: SSAT has been shown to interact with the α9β1-integrin, which can alter its function. physiology.orgnih.gov This interaction suggests a role for the polyamine catabolic pathway in modulating cell adhesion and migration. plos.org

Hypoxia-Inducible Factor-1α (HIF-1α): SSAT can bind to HIF-1α, a master regulator of the cellular response to low oxygen levels (hypoxia). physiology.orgnih.govplos.org This interaction promotes the ubiquitination and subsequent degradation of HIF-1α. nih.gov In pancreatic cancer, the MUC1 oncoprotein has been shown to stabilize HIF-1α, leading to increased expression of SSAT and consequently higher levels of this compound and N8-acetylspermidine. researchgate.netpnas.org

NF-κB: The transcription factor NF-κB (Nuclear Factor-kappa B) has been found to transactivate the SSAT gene. core.ac.uk For example, treatment of colon cancer cells with aspirin (B1665792) induces SSAT expression through an NF-κB-dependent mechanism. portlandpress.com

p53: The tumor suppressor protein p53 can transcriptionally activate the SSAT gene. frontiersin.orgmdpi.compnas.org This p53-mediated induction of SSAT leads to an increase in this compound and is involved in p53-mediated ferroptotic responses, a form of programmed cell death. frontiersin.orgpnas.orgpnas.org

Table 2: Protein Interactions with Spermidine/Spermine N1-Acetyltransferase (SSAT)

| Interacting Protein | Functional Consequence of Interaction |

|---|---|

| α9β1-Integrin | Altered integrin function, potentially affecting cell adhesion and migration. physiology.orgnih.gov |

| HIF-1α | Promotes ubiquitination and degradation of HIF-1α. nih.gov |

| NF-κB | Transactivates the SSAT gene, leading to increased SSAT expression. core.ac.ukportlandpress.com |

| p53 | Transcriptionally activates the SSAT gene, linking polyamine metabolism to tumor suppression and ferroptosis. frontiersin.orgmdpi.compnas.org |

This table summarizes the known protein-protein interactions involving the this compound synthesizing enzyme, SSAT.

N1 Acetylspermidine in Health and Disease Pathogenesis

Cancer Biology and Malignancy

N1-acetylspermidine, a key metabolite in the polyamine catabolic pathway, has emerged as a significant molecule in the landscape of cancer biology. Altered polyamine metabolism is a well-established hallmark of neoplastic growth, and the role of this compound in this context is a subject of intensive research. This section will delve into the association of this compound with cancer, focusing on its elevated levels in various human malignancies, its role in tumor growth and progression, and its specific profiles in breast, colorectal, and pancreatic cancers.

Elevated Levels in Various Human Cancers

A consistent finding across numerous studies is the significant elevation of this compound in various human cancers. This accumulation is often a reflection of increased activity of the enzyme spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT), which catalyzes the acetylation of spermidine to form this compound. nih.govphysiology.org The increased production of polyamines in cancer cells necessitates a robust catabolic pathway to prevent cytotoxic levels, leading to higher concentrations of their acetylated derivatives. tandfonline.com

Elevated levels of this compound have been detected in tumor tissues as well as in biological fluids such as urine and saliva of cancer patients, suggesting its potential as a biomarker. nih.govsemanticscholar.org For instance, studies have reported increased concentrations of this compound in non-small-cell lung cancer and leukemia. jcpjournal.orghmdb.ca The acidic tumor microenvironment has also been shown to induce the accumulation of this compound in a variety of human cancer cell lines, including those from the cervix and skin. oup.com

The following table summarizes findings on elevated this compound levels in different human cancers.

| Cancer Type | Sample Type | Key Findings | Reference(s) |

| Breast Cancer | Tumor Tissue | Mammary cancers contain large amounts of N1-acetylated derivatives of spermidine compared to normal breast tissue. nih.gov | nih.gov |

| Cells (MCF-7) | Intracellular levels of this compound are elevated in doxorubicin-treated breast cancer cells. jcpjournal.orgresearchgate.net | jcpjournal.orgresearchgate.net | |

| Colorectal Cancer | Tumor Tissue | This compound levels are significantly higher in adenocarcinomas compared to benign adenomas and control mucosae. aacrjournals.orgaacrjournals.org | aacrjournals.orgaacrjournals.org |

| Plasma | Concentrations of acetylated polyamines, including this compound, are elevated in stage IV colorectal cancer. nih.gov | nih.gov | |

| Urine | Urinary levels of this compound are significantly higher in patients with colorectal cancer. iiarjournals.orgiiarjournals.org | iiarjournals.orgiiarjournals.org | |

| Pancreatic Cancer | Saliva | Salivary levels of this compound are significantly higher in patients with pancreatic cancer compared to controls. semanticscholar.org | semanticscholar.org |

| Tumor Tissue | MUC1 overexpression in pancreatic cancer cells leads to a significant increase in this compound levels. pnas.org | pnas.org | |

| Urine | Urinary polyamine profiles, including acetylated derivatives, can distinguish pancreatic cancer patients from healthy controls. nih.gov | nih.gov | |

| Leukemia | Urine | Polyamine profiles, including this compound, are altered in the urine of patients with leukemia. hmdb.ca | hmdb.ca |

| Non-Small Cell Lung Cancer | Cells (A549, H1299) | Indomethacin (B1671933) treatment induces SSAT expression and enhances the acetylation of polyamines. mdpi.com | mdpi.com |

Role in Tumor Growth and Progression

This compound is not merely a bystander in tumorigenesis; it actively participates in processes that drive tumor growth and progression. The enzyme responsible for its production, SSAT, plays a critical role in regulating tumor progression and metastasis. nih.gov While the depletion of polyamines through SSAT overexpression can inhibit cell proliferation in some cancer models, the accumulation of this compound itself has been linked to pro-tumorigenic functions. nih.gov

One of the key mechanisms through which this compound contributes to tumor progression is by modulating the tumor microenvironment. An acidic extracellular pH, a common feature of solid tumors, leads to the accumulation of this compound. oup.comoup.com This accumulated this compound then acts as a protumor metabolite by recruiting protumor neutrophils to the tumor site. oup.comoup.com These neutrophils can, in turn, promote angiogenesis and tumor growth. oup.comoup.com

Furthermore, the SAT1-N1-acetylspermidine axis has been implicated in poor patient prognosis, highlighting its clinical significance. oup.comoup.com The induction of SSAT and the subsequent increase in this compound can also be a response to chemotherapy, suggesting a role in drug-induced metabolic adaptations and potentially contributing to drug resistance. jcpjournal.org

Specific Cancer Types and Their this compound Profiles

In breast cancer, the metabolism of this compound is significantly altered. Tumor tissues from breast cancer patients have been shown to contain substantially higher amounts of this compound compared to normal breast tissue. nih.govscispace.com This is associated with an increased activity of spermidine/spermine N1-acetyltransferase in the tumors. nih.gov

Studies on breast cancer cell lines, such as MCF-7, have demonstrated that treatment with chemotherapeutic agents like doxorubicin (B1662922) leads to an elevation in intracellular this compound levels. jcpjournal.orgresearchgate.net This suggests that this compound may be an intracellular indicator of drug-induced stress and could play a role in the cellular response to treatment. jcpjournal.org The altered levels of acetylated polyamines in breast cancer are considered part of the metabolic-epigenomic landscape that is reprogrammed during malignancy. jcpjournal.org

| Research Focus | Cell/Tissue Type | Key Findings | Reference(s) |

| This compound Levels | Human Breast Tumor Tissue | Significantly higher levels of this compound compared to normal breast tissue. nih.govscispace.com | nih.govscispace.com |

| Enzyme Activity | Human Breast Tumor Tissue | Increased activity of spermidine/spermine N1-acetyltransferase. nih.gov | nih.gov |

| Chemotherapy Response | MCF-7 Breast Cancer Cells | Elevated intracellular this compound following doxorubicin treatment. jcpjournal.orgresearchgate.net | jcpjournal.orgresearchgate.net |

The association between this compound and colorectal cancer is well-documented. Studies have consistently shown a selective and significant elevation of this compound levels in colorectal adenocarcinomas compared to benign adenomas and normal colorectal mucosa. aacrjournals.orgaacrjournals.org This suggests that the metabolism of this compound is distinctly altered in malignant colorectal tissue and that it could serve as a potential biochemical marker for this cancer. aacrjournals.org

Furthermore, plasma levels of acetylated polyamines, including this compound, are particularly elevated in patients with stage IV colorectal cancer, indicating a potential role in metastasis. nih.gov Urinary analysis of patients with colorectal cancer also reveals significantly higher levels of this compound compared to healthy controls. iiarjournals.orgiiarjournals.org In some cases, this compound levels were higher in men with colorectal cancer than in women with the disease. iiarjournals.org

| Sample Type | Key Findings | Stage-Specific Information | Reference(s) |

| Tumor Tissue | Significantly higher this compound in adenocarcinomas versus adenomas and control mucosa. aacrjournals.orgaacrjournals.org | Levels are elevated in well- and moderately-differentiated adenocarcinomas. aacrjournals.org | aacrjournals.orgaacrjournals.org |

| Plasma | Elevated concentrations of acetylated polyamines in colorectal cancer patients. nih.gov | Consistently elevated concentrations in stage IV compared to stages I-III. nih.gov | nih.gov |

| Urine | Significantly higher levels of this compound in colorectal cancer patients. iiarjournals.orgiiarjournals.org | Creatinine-normalized concentrations of this compound were significantly higher than in the control group. iiarjournals.org | iiarjournals.orgiiarjournals.org |

In pancreatic cancer, this compound has been identified as a potential biomarker. Analysis of saliva from patients with pancreatic cancer revealed significantly higher levels of this compound compared to healthy individuals and those with chronic pancreatitis. semanticscholar.org A combination of metabolites including this compound showed high accuracy in discriminating pancreatic cancer patients. semanticscholar.org

At the cellular level, the overexpression of MUC1, a protein implicated in pancreatic cancer pathogenesis, leads to a significant increase in this compound levels. pnas.org This is mediated through the upregulation of the enzyme SAT1. pnas.org Knockdown of SAT1 in pancreatic cancer cells results in a significant decrease in this compound levels and can attenuate the oncogenic functions of MUC1. pnas.org Urinary polyamine profiling has also shown that this compound concentrations are higher in patients with pancreatic cancer compared to controls. nih.gov

| Sample Type | Key Findings | Mechanistic Insight | Reference(s) |

| Saliva | Significantly higher levels of this compound in pancreatic cancer patients. semanticscholar.org | Part of a metabolite panel with high discriminatory accuracy for pancreatic cancer. semanticscholar.org | semanticscholar.org |

| Tumor Cells | MUC1 overexpression increases this compound levels. pnas.org | MUC1 regulates polyamine metabolism through the SAT1 enzyme. pnas.org | pnas.org |

| Urine | Higher concentrations of this compound in pancreatic cancer patients compared to controls. nih.gov | Urinary polyamine panels can distinguish pancreatic cancer from other conditions. nih.gov | nih.gov |

Lung Cancer

This compound, as a product of the enzyme spermidine/spermine N1-acetyltransferase (SSAT), is implicated in the pathology of lung cancer. mdpi.commdpi.com High levels of SSAT expression have been observed in human lung cancer cell lines, such as A549, and in patient-derived lung tumor tissues when compared to adjacent normal tissue. mdpi.com The induction of SSAT can alter polyamine metabolism, leading to cell death in non-small cell lung cancer (NSCLC) cells. mdpi.com Specifically, the non-steroidal anti-inflammatory drug (NSAID) indomethacin has been shown to increase SSAT-1 levels in NSCLC cells. mdpi.com

The polyamine catabolism pathway, in which SSAT is a rate-limiting enzyme, converts spermidine into this compound. pnas.org This process is frequently dysregulated in cancer. pnas.org Activation of this pathway has been found to promote glutamine metabolism, creating a potential therapeutic vulnerability in lung cancer. pnas.org While acetylated polyamines like this compound are associated with non-small-cell lung cancer, another acetylated polyamine, N1,N12-diacetylspermine (DAS), has been identified as a potential prediagnostic serum biomarker for this type of cancer. jcpjournal.orgescholarship.org

Table 1: this compound and Related Molecules in Lung Cancer

| Molecule/Process | Role in Lung Cancer | Key Findings |

|---|---|---|

| SSAT-1 | Upregulated in lung cancer tissue and cell lines. mdpi.commdpi.com | Induction by agents like indomethacin can lead to cancer cell death. mdpi.com |

| This compound | Product of SSAT-1 activity, associated with lung cancer pathology. pnas.orgjcpjournal.org | Its metabolic pathway is linked to glutamine metabolism, a potential therapeutic target. pnas.org |

| Polyamine Catabolism | Dysregulated in lung cancer. pnas.org | Activation promotes glutamine metabolism. pnas.org |

| N1,N12-diacetylspermine (DAS) | Potential biomarker. escholarship.org | Increased levels in serum may prediagnose non-small-cell lung cancer. escholarship.org |

Prostate Cancer

In prostate cancer, there is a notable alteration in polyamine metabolism, including the levels of this compound. The expression of spermidine/spermine N1-acetyltransferase (SSAT-1), the enzyme responsible for producing this compound, is increased in human prostate cancer. nih.gov This is thought to be a mechanism to prevent the accumulation of toxic levels of polyamines. nih.gov Consequently, increased SSAT-1 activity leads to elevated levels of this compound in prostate tumor cells and tissues. nih.gov

Research indicates that SSAT mRNA levels are significantly higher in prostate cancer compared to normal prostate tissue. mdpi.com However, there is no significant difference in SSAT mRNA levels between localized and aggressive prostate cancer. mdpi.com A comparative analysis of polyamine levels in benign prostatic hyperplasia (BPH) and prostate cancer (PCa) revealed that the levels of this compound were approximately 3 times lower in benign tumors than in malignant ones. exp-oncology.com.ua Furthermore, the levels of this compound in prostate cancer cells were found to increase with a higher Gleason score, which indicates a more aggressive tumor. exp-oncology.com.ua

Table 2: this compound Levels in Prostate Conditions

| Condition | Relative this compound Level | Significance |

|---|---|---|

| Prostate Cancer (PCa) | Higher than in Benign Prostatic Hyperplasia (BPH). exp-oncology.com.ua | Levels increase with tumor aggressiveness (Gleason Score). exp-oncology.com.ua |

| Benign Prostatic Hyperplasia (BPH) | Lower than in Prostate Cancer. exp-oncology.com.ua |

T-Lymphoblastic Lymphoma/Acute Leukemia

Metabolomic studies have identified serum this compound as a potential tumor-specific prognostic biomarker for T-lymphoblastic lymphoma/acute leukemia (T-LBL/ALL). ashpublications.orgresearchgate.net In newly diagnosed T-LBL/ALL patients, plasma levels of this compound are significantly elevated compared to healthy controls, with a reported fold change of 3.590. researchgate.netresearchgate.net This elevation is effective in distinguishing patients from the control group. researchgate.netresearchgate.net

Table 3: Prognostic Significance of this compound in T-LBL/ALL

| This compound Level | Associated Outcome |

|---|---|

| Elevated | Longer overall survival with chemotherapy. ashpublications.orgresearchgate.net |

| Better response to induction chemotherapy. ashpublications.orgresearchgate.net | |

| Normal | Poorer response to induction chemotherapy. ashpublications.orgresearchgate.net |

Hepatomas and Preneoplastic Nodules

In the context of liver cancer, studies on rat hepatocarcinogenesis have shown that hepatic preneoplastic nodules and hepatomas exhibit high activity of spermidine N1-acetyltransferase (SAT). nih.gov This increased enzyme activity is associated with the appearance of this compound, an increase in putrescine, and a decrease in spermine. nih.gov These changes suggest an activation of the polyamine interconversion pathway in these precancerous and cancerous liver tissues. nih.gov

More recent research has highlighted that in hepatocellular carcinoma (HCC), there is an accumulation of this compound in the tumor tissue compared to non-tumoral liver tissue, with elevated levels also found in paired plasma samples. nih.gov The efflux of this compound from hepatoma cells is believed to foster an immunosuppressive tumor microenvironment by promoting macrophage-mediated immune suppression, which can dampen the effectiveness of immune checkpoint blockade therapies. nih.gov This efflux is mediated by the polyamine transporter protein SLC3A2, and its increase is driven by inflammatory macrophages that upregulate SAT1 expression in hepatoma cells. nih.gov

Table 4: Alterations in Polyamine Pathway in Hepatomas

| Molecule/Process | Change in Hepatomas and Preneoplastic Nodules | Consequence |

|---|---|---|

| Spermidine N1-acetyltransferase (SAT) Activity | High. nih.gov | Increased production of this compound. nih.gov |

| This compound | Accumulates in tumor tissue and plasma. nih.govnih.gov | Promotes tumor progression and immune suppression. nih.gov |

| Putrescine | Enhanced levels. nih.gov | Indicates activation of polyamine interconversion. nih.gov |

| Spermine | Declined levels. nih.gov | Indicates activation of polyamine interconversion. nih.gov |

Association with Chemotherapy Response and Drug Resistance

The polyamine pathway, including the enzyme spermidine/spermine N1-acetyltransferase (SSAT) and its product this compound, plays a role in the response to chemotherapy and the development of drug resistance. jcpjournal.org SSAT has been identified as a highly inducible gene in colorectal cancer cells in response to chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and oxaliplatin (B1677828). aacrjournals.org The induction of SSAT can be dramatically enhanced when these drugs are combined with a polyamine analogue such as N1,N11-diethylnorspermine (DENSpm), leading to a synergistic induction of cell death. aacrjournals.org This combined approach has been shown to increase the chemosensitivity of cancer cells, including those that have developed resistance to these chemotherapeutic agents. aacrjournals.org

In breast cancer cells, treatment with the anticancer drug doxorubicin (DOX) leads to elevated intracellular levels of this compound. jcpjournal.orgnih.gov This suggests that the elevation of acetylated polyamines may be an indicator of drug-induced metabolic adaptations and stress in cancer cells. jcpjournal.orgnih.gov The development of drug resistance in cancer is often associated with such metabolic adaptations. jcpjournal.org In some cases, a lower induction of SSAT in response to certain compounds has been observed in cisplatin-resistant ovarian carcinoma cell lines compared to sensitive ones, correlating with reduced growth sensitivity. physiology.org

Immunomodulatory Roles in the Tumor Microenvironment

This compound is emerging as a key metabolic player in modulating the immune landscape within the tumor microenvironment (TME). oup.comresearchgate.net An acidic TME, a common feature of solid tumors, drives the accumulation of this compound. oup.comresearchgate.net This accumulation is a result of the upregulation of spermidine/spermine acetyltransferase 1 (SAT1) expression in cancer cells under acidic conditions. oup.comresearchgate.net

The increased levels of this compound are not merely a byproduct of altered metabolism but actively contribute to creating an immunosuppressive TME. nih.gov In hepatocellular carcinoma, the efflux of this compound from tumor cells activates SRC signaling in a charge-dependent manner, which in turn leads to the polarization of CCL1+ macrophages and the recruitment of CCR8+ regulatory T cells. nih.gov This cascade of events fosters an environment that suppresses anti-tumor immune responses. nih.gov

A significant immunomodulatory function of the SAT1-N1-acetylspermidine axis is the recruitment of protumor neutrophils. oup.comfrontiersin.org Research has demonstrated that the accumulation of this compound in an acidic TME stimulates the recruitment of these neutrophils. oup.comfrontiersin.org These protumor neutrophils contribute to tumor progression by promoting angiogenesis (the formation of new blood vessels that supply the tumor). oup.comresearchgate.net

Inhibition of SAT1 expression in cancer cells leads to a decrease in this compound accumulation. oup.comresearchgate.net This, in turn, reduces the recruitment of neutrophils to the tumor, resulting in impaired angiogenesis and suppressed tumor growth. oup.comfrontiersin.org This finding highlights the SAT1-N1-acetylspermidine axis as a potential metabolic target for cancer immunotherapy, aiming to disrupt the protumorigenic immune environment. oup.comfrontiersin.org

Angiogenesis Modulation

This compound, a product of the enzyme spermidine/spermine N1-acetyltransferase (SAT1), has been implicated in the complex process of angiogenesis, the formation of new blood vessels. oup.comlu.seoup.com Research indicates that an acidic tumor microenvironment can lead to the accumulation of this compound. oup.comoup.comnih.gov This accumulation is driven by the upregulation of SAT1 expression in cancer cells under acidic conditions. oup.comoup.com

The increased levels of this compound are associated with the recruitment of protumor neutrophils to the tumor site. oup.comoup.comresearchgate.net These neutrophils, in turn, contribute to impaired angiogenesis and tumor growth. oup.comoup.comresearchgate.net Studies have shown that inhibiting SAT1 expression in cancer cells leads to a decrease in both intracellular and extracellular this compound levels. oup.comoup.com While this inhibition has a minimal direct effect on cancer cell proliferation in laboratory settings, it significantly suppresses tumor growth in living organisms by reducing neutrophil recruitment and subsequent angiogenesis. oup.comoup.comnih.gov This suggests that the SAT1-N1-acetylspermidine axis plays a critical role in modulating tumor immunity and angiogenesis, making it a potential target for anti-cancer therapies. oup.comoup.comresearchgate.net

Table 1: Impact of this compound on Angiogenesis

| Factor | Observation | Implication |

|---|---|---|

| Acidic Tumor Microenvironment | Upregulation of SAT1 expression and accumulation of this compound. oup.comoup.com | Promotes a pro-tumorigenic environment. |

| SAT1 Inhibition | Decreased this compound levels and reduced neutrophil recruitment. oup.comoup.com | Suppressed tumor growth and angiogenesis in vivo. oup.comoup.comnih.gov |

Neurological Disorders

The role of this compound extends to the realm of neurological disorders, with notable correlations observed in Parkinson's disease.

Correlation with Parkinson's Disease Severity

Several studies have highlighted a significant correlation between altered polyamine metabolism and Parkinson's disease (PD). nih.govnih.gov Specifically, levels of acetylated polyamines, including this compound, have been found to be altered in individuals with PD. nih.govresearchgate.netneurores.org

In the cerebrospinal fluid (CSF) of PD patients, concentrations of putrescine and this compound are significantly higher, while spermidine levels are reduced. neurores.orgfrontiersin.org Furthermore, metabolomic analyses of plasma from PD patients have revealed that acetylated metabolites like N8-acetylspermidine and N-acetylputrescine are elevated compared to healthy controls. nih.govnih.govresearchgate.netmdpi.com Some research indicates that the lateral metabolism from spermidine to this compound is increased in PD patients. researchgate.net

Interestingly, levels of certain acetylated polyamines, such as N1,N8-diacetylspermidine, have been shown to positively correlate with the severity of Parkinson's disease, as assessed by the Hoehn and Yahr stages. nih.govresearchgate.netresearchgate.net This suggests that these metabolites could serve as potential biomarkers for tracking disease progression. actanaturae.ru

Table 2: Altered this compound Levels in Parkinson's Disease

| Biological Fluid | Finding | Associated Factor |

|---|---|---|

| Cerebrospinal Fluid (CSF) | Increased this compound. neurores.orgfrontiersin.org | Parkinson's Disease. |

| Plasma | Increased N8-acetylspermidine. nih.govnih.govresearchgate.netmdpi.com | Parkinson's Disease. |

Potential in Neuroprotection

While some acetylated polyamines are linked to PD severity, the broader polyamine pathway also holds potential for neuroprotection. Polyamines are known to be involved in crucial cellular processes and can play a role in protecting against nerve cell death. mdpi.com For instance, polyamine antagonists have demonstrated neuroprotective effects in models of cerebral ischemia. universityofgalway.ie Although direct evidence for this compound's neuroprotective role is still emerging, its position within the complex and vital polyamine metabolic network suggests its potential involvement in maintaining neuronal health. ontosight.ai The dysregulation of this pathway in neurodegenerative diseases underscores the importance of further research into the specific functions of metabolites like this compound. frontiersin.org

Autoimmune and Inflammatory Diseases

This compound and the broader polyamine metabolism are also implicated in the pathogenesis of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE).

Implications in Systemic Lupus Erythematosus (SLE) and SAT1 Gene Mutations

Recent genetic studies have identified loss-of-function (LOF) variants in the SAT1 gene as a cause of X-linked childhood-onset SLE. nih.govnih.gov21stcenturypathology.com The SAT1 gene encodes for spermidine/spermine N1-acetyltransferase, a rate-limiting enzyme in polyamine catabolism. nih.gov21stcenturypathology.com These mutations lead to dysregulated polyamine metabolism, highlighting its pathogenic role in the development of SLE. nih.gov

In patients with SLE carrying these SAT1 LOF variants, plasma levels of this compound were found to be significantly increased. nih.gov This finding directly links a specific genetic defect in polyamine metabolism to the clinical manifestation of SLE. The SAT1 gene's location on the X chromosome may also contribute to the female predominance observed in SLE. mdpi.com

Altered Polyamine Profiles in SLE

Beyond specific gene mutations, broader alterations in polyamine profiles are observed in SLE patients. nih.govnih.gov One study reported that plasma levels of this compound, along with spermidine and spermine, were significantly decreased in SLE patients compared to healthy controls. nih.govnih.govmdpi.comdntb.gov.ua However, another study, which included patients with SAT1 mutations, found that this compound levels were elevated in the sera of SLE patients. nih.gov21stcenturypathology.com21stcenturypathology.com

These seemingly contradictory findings may reflect the heterogeneity of SLE and the influence of various factors, including specific genetic backgrounds and disease activity. 21stcenturypathology.com For instance, in some SLE patients, increased plasma levels of putrescine and this compound were observed, while spermidine and spermine levels were decreased. nih.gov These altered polyamine levels have been correlated with certain disease manifestations and markers of disease activity. nih.govnih.gov The dysregulation of polyamine metabolism, whether through genetic defects or other mechanisms, appears to be a consistent feature in SLE, suggesting its central role in the disease's pathogenesis. mdpi.commdpi.com

Table 3: this compound in Systemic Lupus Erythematosus (SLE)

| Context | Finding | Reference |

|---|---|---|

| SAT1 Gene Loss-of-Function Mutations | Increased plasma this compound. | nih.gov |

| General SLE Patient Population (Study 1) | Decreased plasma this compound. | nih.govnih.govmdpi.comdntb.gov.ua |

Infectious Diseases and Host-Pathogen Interactions

The balance of polyamines, including the acetylated form this compound, is critical during infections. Both hosts and pathogens manipulate polyamine metabolism to their own advantage, making these pathways a key area of study in host-pathogen interactions. The acetylation of spermidine to this compound, catalyzed by spermidine/spermine N1-acetyltransferase (SSAT or SAT1), is a pivotal regulatory step in this process. nih.govphysiology.org

Antimicrobial Properties and Potential

The role of this compound in direct antimicrobial activity is complex and often indirect. Polyamines are essential for bacterial growth, and the acetylation process, which neutralizes the positive charge of polyamines, is a key mechanism for regulating their intracellular concentrations to avoid toxicity. nih.gov

Research has highlighted the importance of polyamine metabolism in bacterial pathogenicity. For instance, spermidine production in Pseudomonas aeruginosa has been shown to protect the pathogen from antibiotics. researchgate.net Conversely, the host can secrete polyamines to inhibit the growth of bacteria and fungi by damaging microbial membranes. mdpi.com While direct studies on the antimicrobial properties of this compound are limited, its role is primarily seen through the lens of polyamine homeostasis in bacteria. The bacterial enzyme SpeG acetylates polyamines, and its inhibition has been explored as a potential antibacterial strategy. nih.gov For example, diminazene, an inhibitor of the human polyamine acetyltransferase SAT1, also inhibits bacterial SpeG and reduces bacterial proliferation. nih.gov

The acetylation of putrescine and spermidine is crucial for bacterial fitness. In bloodstream infections (BSI), N-acetylputrescine, a related acetylated polyamine, was found to be a bacterial metabolite elevated during infection. nih.gov While this compound was not observed to be elevated in this specific context, the study underscores the importance of polyamine acetylation in bacterial survival and pathogenesis. nih.gov

Table 1: this compound in Bacterial Host-Pathogen Interactions

| Organism/Context | Finding | Implication | Reference(s) |

|---|---|---|---|

| General Bacteria | Acetylation by SpeG is a key mechanism to regulate intracellular polyamine levels and avoid toxicity. | Targeting polyamine acetylation could be a viable antimicrobial strategy. | nih.gov |

| Bloodstream Infections | N-acetylputrescine, not this compound, was identified as a key bacterial metabolite elevated during infection. | Highlights the specific roles of different acetylated polyamines in bacterial pathogenesis. | nih.gov |

| Pseudomonas aeruginosa | Spermidine production protects the pathogen against antibiotics. | Manipulation of polyamine levels is a bacterial defense mechanism. | researchgate.net |

| General Host Defense | Host-derived polyamines can be secreted to inhibit microbial growth. | Polyamines are part of the innate immune response. | mdpi.com |

Role in Parasitic Infections

Polyamine metabolism is a critical pathway for the proliferation of various parasites, making it a target for therapeutic intervention. hmdb.caup.ac.za The inhibition of polyamine synthesis has proven effective in treating diseases like trypanosomiasis and coccidiosis. hmdb.ca this compound plays a significant role in the host-parasite interplay, particularly in how parasites acquire necessary polyamines from their host.

A prominent example is seen in infections with the intestinal parasite Cryptosporidium parvum. This parasite lacks the enzymes for de novo polyamine synthesis and must scavenge them from the host. Upon invading human intestinal epithelial cells, C. parvum induces a host stress response that leads to a rapid and significant increase in the host's spermidine/spermine N1-acetyltransferase (SSAT-1) activity. researchgate.net This heightened enzyme activity results in the overproduction and excretion of this compound and N1-acetylspermine by the host cell. researchgate.net The parasite is then able to take up these acetylated polyamines to support its own growth and replication. researchgate.net In infected cells, levels of this compound can increase as much as 24-fold. researchgate.net

Similarly, in malaria, caused by Plasmodium falciparum, there is a significant increase in polyamine levels within infected red blood cells as the parasite develops. up.ac.za The parasite relies on these polyamines for macromolecular synthesis and replication. up.ac.za The host cell's machinery for polyamine interconversion, which produces this compound via SSAT, is a key part of this metabolic landscape that the parasite exploits. up.ac.zamalariaworld.org

Table 2: Role of this compound in Parasitic Infections

| Parasite | Host Cell | Key Finding | Mechanism | Reference(s) |

|---|---|---|---|---|

| Cryptosporidium parvum | Human Intestinal Epithelial Cells (HCT-8) | Infection induces a >24-fold increase in intracellular this compound. | Parasite induces host SSAT-1, leading to acetylation and export of polyamines, which the parasite then scavenges. | researchgate.net |

| Plasmodium falciparum | Human Red Blood Cells | Polyamine levels, including precursors to this compound, increase significantly during parasite development. | Parasite exploits host polyamine metabolism for its own replication and growth. | up.ac.za |

| Trypanosomes | General | Inhibition of polyamine metabolism is a curative strategy. | Parasites are highly dependent on polyamines for proliferation. | hmdb.ca |

Viral and Phage Encoded Polyamine Metabolic Enzymes